![molecular formula C10H20O2 B3230625 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- CAS No. 130856-00-7](/img/structure/B3230625.png)
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This method tolerates various substitution patterns and functional groups, making it versatile for producing different derivatives . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and highly diastereoselective synthesis methods. For example, an iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans allows the isolation of enriched mixtures of the most stable cis-isomers . This method is advantageous due to its efficiency and the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in intramolecular hydroalkoxylation reactions, forming cyclic ethers under mild conditions . It can also undergo hydroacyloxylation reactions, where the addition of acyloxy groups to olefins results in the formation of lactones .
Common Reagents and Conditions: Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. These reagents facilitate the formation of cyclic ethers and lactones under relatively mild conditions, ensuring high yields and selectivity .
Major Products: The major products formed from these reactions include various cyclic ethers and lactones. These products are valuable intermediates in the synthesis of more complex molecules and have applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used to study the interactions of heterocyclic compounds with biological molecules. In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the synthesis of fragrances and flavoring agents due to its pleasant odor .
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the substituents on the pyran ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- include other tetrahydropyran derivatives and pyran-based heterocycles. Examples include tetrahydropyran-2-methanol and dihydro-2H-pyran derivatives .
Uniqueness: What sets 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- apart from similar compounds is its specific substituent pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be as effective .
Eigenschaften
IUPAC Name |
2-[(2R)-2-methylbutoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)8-12-10-6-4-5-7-11-10/h9-10H,3-8H2,1-2H3/t9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIHZSQRQSNOJQ-YHMJZVADSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)COC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


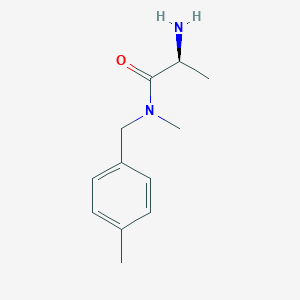
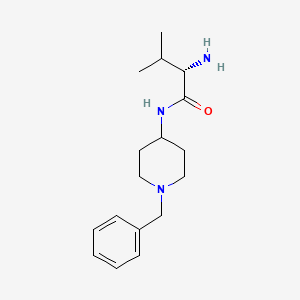
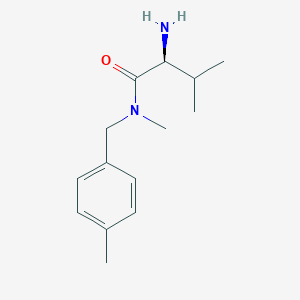
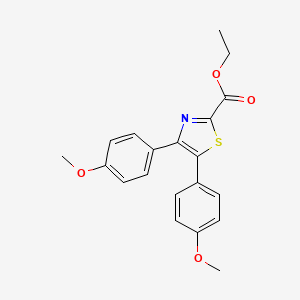
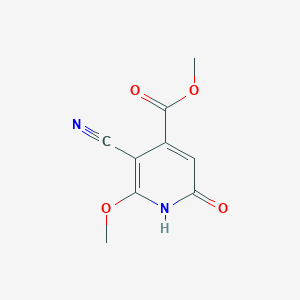
![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)
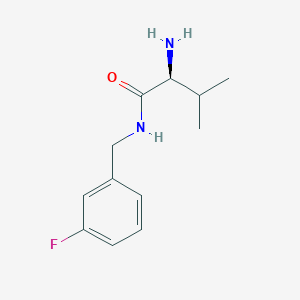
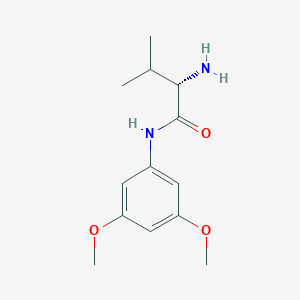
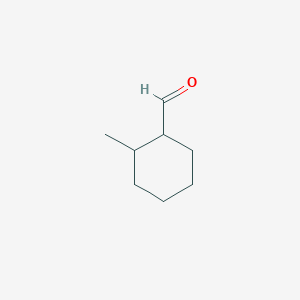
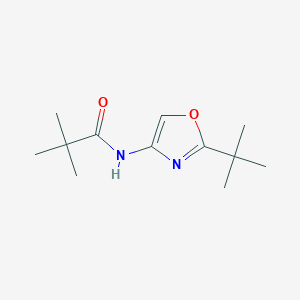
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B3230620.png)
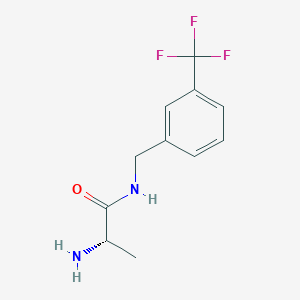
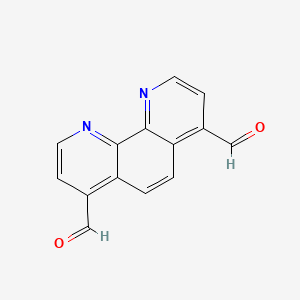
![2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid](/img/structure/B3230646.png)
